![molecular formula C17H12FN3O2S2 B2541670 2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 1172982-10-3](/img/structure/B2541670.png)

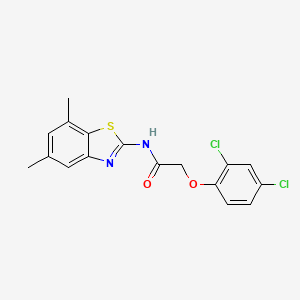

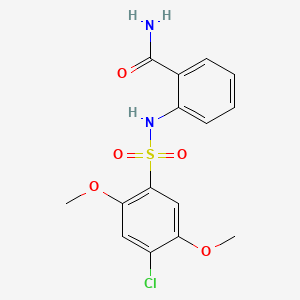

2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Scientific Research Applications

Photocatalysis for Cr(VI) Reduction

The compound’s full name might be a mouthful, but its properties are captivating. Researchers have synthesized a covalent organic framework (COF) called DTB-BT-COF using the electron-deficient 4,4’-(benzo[c][1,2,5]thiadiazole-4,7-diyl) as the acceptor (A) unit and the electron-rich 1,3-dihydroxy-2,4,6-triformylbenzene (DTB) as the donor (D) unit. This unique COF structure exhibits remarkable photocatalytic activity for reducing hexavalent chromium (Cr(VI)) ions under sunlight. The excellent performance can be attributed to its significant light absorption capacity and efficient separation of photogenerated charge carriers .

Synergistic Removal of Organic Pollutants

Beyond Cr(VI) reduction, DTB-BT-COF demonstrates versatility. It serves as an efficient photocatalyst for removing various waterborne organic pollutants, such as Rhodamine B, Methylene Blue, and metronidazole. The key lies in the synergistic effect between photocatalytic oxidation and individual reduction processes. By consuming photogenerated holes and electrons, this COF efficiently eliminates contaminants, making it a promising candidate for purifying wastewater containing mixed heavy metal ions and organic pollutants .

Environmental Remediation

DTB-BT-COF’s ability to remove organic dyes and pharmaceuticals from water suggests its potential in environmental remediation. Whether it’s cleaning up industrial effluents or treating contaminated water sources, this compound’s photocatalytic prowess could play a crucial role in safeguarding our environment .

Solar Energy Conversion

Given its strong light absorption properties, DTB-BT-COF might find applications in solar energy conversion. Researchers could explore its use in photovoltaic devices or as a component in dye-sensitized solar cells (DSSCs). Its efficient charge separation and transport properties make it an exciting candidate for harnessing sunlight for clean energy production .

Sensor Technology

COFs often exhibit intriguing fluorescence properties. DTB-BT-COF’s unique structure could be harnessed for sensing applications. By modifying its surface or incorporating it into sensor platforms, researchers might develop sensitive and selective sensors for detecting specific analytes or environmental pollutants .

Drug Delivery and Biomedical Applications

While this area requires further exploration, COFs have shown promise in drug delivery and biomedical applications. DTB-BT-COF’s porous structure and potential biocompatibility could make it an interesting candidate for targeted drug delivery systems or imaging agents. However, more research is needed to unlock its full potential in this field .

Mechanism of Action

Based on the structure of the compound, it contains a benzo[1,2-d:4,5-d’]bisthiazole motif . Compounds with this motif have been researched for use in photovoltaics or as fluorescent sensors . They are known for their strong electron accepting properties . The presence of different donor groups can modify the optoelectronic and photophysical properties of these compounds .

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2S2/c1-9-19-11-6-7-12-16(15(11)24-9)25-17(20-12)21-14(22)8-23-13-5-3-2-4-10(13)18/h2-7H,8H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDMUFEEQGBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)COC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)

![10-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2541606.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)

![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2541610.png)